Cas no 2248385-36-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248385-36-4
- EN300-6523124
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate
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- Inchi: 1S/C21H18FNO5/c22-15-7-5-14(6-8-15)13-21(9-11-27-12-10-21)20(26)28-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2
- InChI Key: FSMNNLYDGIRFNF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCOCC1
Computed Properties
- Exact Mass: 383.11690084g/mol
- Monoisotopic Mass: 383.11690084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523124-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 0.05g |
$912.0 | 2025-03-14 | |
| Enamine | EN300-6523124-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 0.1g |
$956.0 | 2025-03-14 | |
| Enamine | EN300-6523124-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 0.25g |
$999.0 | 2025-03-14 | |
| Enamine | EN300-6523124-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-14 | |
| Enamine | EN300-6523124-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-14 | |
| Enamine | EN300-6523124-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-14 | |
| Enamine | EN300-6523124-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-14 | |
| Enamine | EN300-6523124-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate |
2248385-36-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate Related Literature
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate (CAS: 2248385-36-4)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate (CAS: 2248385-36-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenylmethyl group and a carboxylate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research involving this compound is its role as a potential inhibitor of specific enzymatic pathways. Preliminary data suggest that it may interact with enzymes involved in inflammatory and oncogenic processes, thereby offering a novel approach to treating conditions such as chronic inflammation and certain types of cancer. The fluorophenylmethyl group is believed to enhance the compound's binding affinity to target proteins, while the carboxylate moiety contributes to its solubility and bioavailability.
Recent synthetic efforts have aimed at optimizing the yield and purity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These methodological advancements have facilitated a deeper understanding of its chemical properties and stability under various conditions.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, experiments conducted on cell lines have demonstrated its ability to modulate key signaling pathways, leading to reduced proliferation of cancer cells. Additionally, animal models have shown that the compound exhibits favorable pharmacokinetic profiles, with minimal off-target effects. These findings underscore its potential as a lead candidate for further drug development.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity, and formulation need to be addressed in subsequent research phases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this molecule into a viable therapeutic agent.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate represents a promising avenue for drug discovery. Its unique chemical structure and demonstrated biological activity make it a compelling subject for ongoing and future research. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full therapeutic potential.
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